- A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol, India, , ,

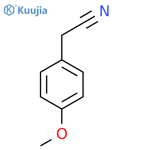

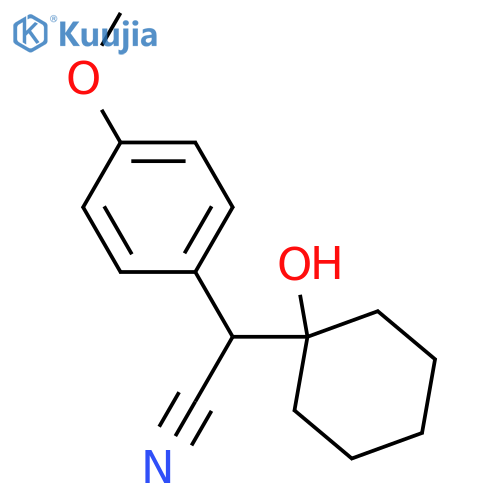

Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

1-(シアノ-(4-メトキシフェニル)メチル)シクロヘキサノールは、有機合成中間体として重要な化合物です。分子構造中にシアノ基とヒドロキシル基を有し、高い反応性を示します。特に4-メトキシフェニル基の電子供与性により、求核反応や縮合反応における選択性が向上する特徴があります。シクロヘキサノール骨格が立体障害を緩和し、他の官能基との反応効率を高めます。医薬品中間体や機能性材料の合成において、多段階反応の鍵中間体として有用です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が可能です。

93413-76-4 structure

商品名:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol 化学的及び物理的性質

名前と識別子

-

- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

- 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

- 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol

- 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol

- (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

- [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

- 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol

- 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile

- 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile

- 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile

- Venlafaxine Cyano

- PubChem15651

- 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile

- Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)

- α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)

- (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile

- α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile

- 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol

- SCHEMBL1671921

- AS-37928

- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-

- 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol

- alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile

- INTERMEDIATE OF VENLAFAXINE

- CS-0186384

- 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol

- (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile

- DB-017889

- 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol

- 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol

- 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol

- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-

- 93413-76-4

- alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

- KMK8U27KDY

- DTXSID101257342

- J-006057

- ASYJSBPNAIDUHX-UHFFFAOYSA-N

- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-

- (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile

- AC-572

- 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol

- H1303

- MFCD06658142

- AKOS015889694

- 131801-69-9

- 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol

- BCP08873

-

- MDL: MFCD06658142

- インチ: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3

- InChIKey: ASYJSBPNAIDUHX-UHFFFAOYSA-N

- ほほえんだ: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 245.14200

- どういたいしつりょう: 245.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 1.142

- ゆうかいてん: 125.0 to 129.0 deg-C

- ふってん: 410.146 ºC at 760 mmHg

- フラッシュポイント: 201.849 ºC

- 屈折率: 1.561

- PSA: 53.25000

- LogP: 2.99758

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- ちょぞうじょうけん:0-10°C

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 5g |

¥1737.0 | 2023-09-07 | |

| Cooke Chemical | BD8329831-100mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 100mg |

RMB 105.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-100mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 100mg |

¥133.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-250mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 250mg |

¥160.0 | 2023-09-07 | |

| Cooke Chemical | BD8329831-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 5g |

RMB 1412.00 | 2025-02-20 | |

| TRC | C982103-250mg |

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol |

93413-76-4 | 250mg |

$196.00 | 2023-05-18 | ||

| Fluorochem | 211895-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 95% | 5g |

£272.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257054-1g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 1g |

¥631.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1303-5G |

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |

93413-76-4 | >98.0%(HPLC)(N) | 5G |

¥1,765.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834694-1g |

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 1g |

¥640.00 | 2022-10-10 |

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: 1-Butanol ; 5 min, -5 - 0 °C

1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C

1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C

1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C

1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 °C

1.2 30 min, 15 °C; 4 h, 15 °C

1.2 30 min, 15 °C; 4 h, 15 °C

リファレンス

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ; rt; 5 h, 50 °C

リファレンス

- Green method for industrially producing venlafaxine hydrochloride, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 - 18 °C

1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C

1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C

リファレンス

- Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, 25 - 30 °C

リファレンス

- Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures, Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281

合成方法 6

はんのうじょうけん

1.1 Catalysts: Zinc nitrate , Aluminum nitrate nonahydrate , Lithium fluoride Solvents: Pyridine ; rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C

リファレンス

- Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material, China, , ,

合成方法 7

はんのうじょうけん

1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water

リファレンス

- Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone, United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide ; 1 h, 25 - 30 °C; 30 °C → 10 °C

1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C

1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C

リファレンス

- Process for the preparation of an intermediate for venlafaxine, India, , ,

合成方法 9

はんのうじょうけん

1.1 Catalysts: Tetrabutylammonium chloride , Sodium hydroxide Solvents: Water

リファレンス

- Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, 0 - 3 °C; 3 °C → -5 °C

1.2 3.5 h, -6 - -5 °C

1.2 3.5 h, -6 - -5 °C

リファレンス

- Synthesis of venlafaxine hydrochloride, Zhejiang Huagong, 2011, 42(5), 9-11

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; -5 - 0 °C; 2 - 4 h, -5 - 0 °C

リファレンス

- An improved process for the preparation of venlafaxine, India, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ; 30 min, 0 °C

1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C

1.3 Solvents: Water ; 1 h, rt

1.4 Solvents: Water ; neutralized, rt

1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C

1.3 Solvents: Water ; 1 h, rt

1.4 Solvents: Water ; neutralized, rt

リファレンス

- An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine, Tetrahedron Letters, 2004, 45(39), 7291-7295

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt

リファレンス

- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis, Organic & Biomolecular Chemistry, 2015, 13(36), 9381-9387

合成方法 14

はんのうじょうけん

1.1 rt → 16 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C

リファレンス

- Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile, Italy, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ; 15 h, 25 - 30 °C

リファレンス

- Synthesis and molecular structure analysis of venlafaxine intermediate and its analog, Journal of Chemical Crystallography, 2005, 35(12), 957-963

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C

リファレンス

- Process for preparation of substituted aryl acetonitrile derivatives, India, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 0 °C; 1 h, 0 - 5 °C

1.2 15 - 20 °C; 3 - 4 h, 20 °C

1.2 15 - 20 °C; 3 - 4 h, 20 °C

リファレンス

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt

リファレンス

- Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases, United States, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol , Water ; 0 °C; 6 h, 25 - 30 °C

リファレンス

- Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetate, Molecular Crystals and Liquid Crystals, 2007, 469, 121-129

合成方法 20

はんのうじょうけん

1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water ; rt → 0 °C; 15 °C

1.2 10 min, < 15 °C

1.3 Solvents: Water ; 2 h

1.2 10 min, < 15 °C

1.3 Solvents: Water ; 2 h

リファレンス

- Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts, India, , ,

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93413-76-4)1-羟基环己基-4-甲氧基乙腈

注文番号:LE5710713

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93413-76-4)(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, ≥ 98.0%

注文番号:LE17617

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

3. Back matter

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

清らかである:98.00%

はかる:25kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

清らかである:99%

はかる:5g

価格 ($):326.0